molecular formula C6H5BrF3N3O B2903756 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine CAS No. 1377551-68-2

5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

Cat. No. B2903756
CAS RN: 1377551-68-2
M. Wt: 272.025
InChI Key: STJDVVZXTNBLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C6H5BrF3N3O . It has a molecular weight of 272.02 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrF3N3O/c7-3-1-12-5(11)13-4(3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13) . This indicates the presence of a pyrimidine ring with bromine and trifluoroethoxy substituents .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 272.02 . The InChI code is 1S/C6H5BrF3N3O/c7-3-1-12-5(11)13-4(3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13) .

Scientific Research Applications

Crystallography and Molecular Structure

Doulah et al. (2014) explored the regioselective displacement reactions involving similar compounds, revealing the formation of specific aminopyrimidines. The study's use of X-ray crystallography analysis further underscored the compound's utility in understanding molecular structures and forming crystal structures with distinct hydrogen bonding patterns (Doulah et al., 2014).

Antibacterial Applications

In another study, Afrough et al. (2019) introduced a novel methodology for synthesizing specific pyrimido derivatives, including 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine. These compounds were tested for their potential antibacterial activity, with some derivatives exhibiting moderate efficacy compared to reference drugs. This research emphasizes the compound's relevance in developing new antibacterial agents (Afrough et al., 2019).

Drug Synthesis and Modification

Research by Kowalewski et al. (1981) and Bakavoli et al. (2006) involved the synthesis of heterobicyclic compounds and thiazolo[4,5‑d]pyrimidine derivatives, showcasing the compound's utility in synthesizing and modifying potential pharmaceuticals. These studies demonstrate the importance of 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine in medicinal chemistry and drug development (Kowalewski et al., 1981), (Bakavoli et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3O/c7-3-1-12-5(11)13-4(3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJDVVZXTNBLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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